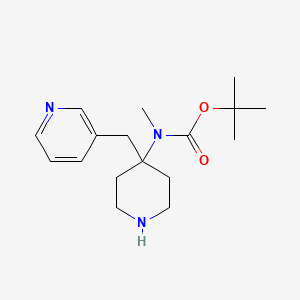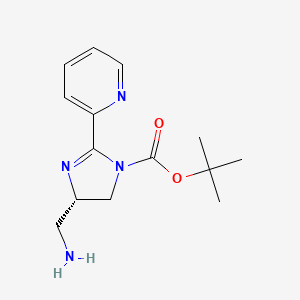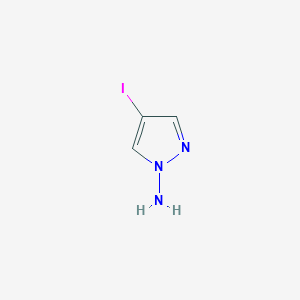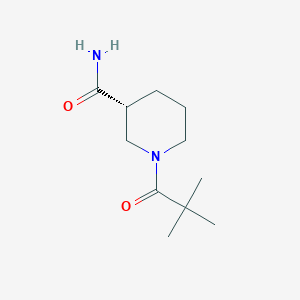
(R)-1-Pivaloylpiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-Pivoylpipéridina-3-carboxamida es un compuesto químico con una estereoquímica específica, indicada por la configuración (R). Este compuesto es un derivado de la piperidina, un anillo de seis miembros que contiene un átomo de nitrógeno. El grupo pivoylo, un grupo terc-butil carbonilo, está unido al átomo de nitrógeno, y el grupo carboxamida está unido al tercer carbono del anillo de piperidina. Esta estructura imparte propiedades químicas y físicas únicas al compuesto, lo que lo hace de interés en varios campos de investigación e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (R)-1-Pivoylpipéridina-3-carboxamida normalmente implica los siguientes pasos:
Formación del anillo de piperidina: El anillo de piperidina se puede sintetizar mediante varios métodos, incluida la reducción de la piridina o la ciclización de precursores apropiados.
Introducción del grupo pivoylo: El grupo pivoylo se puede introducir haciendo reaccionar la piperidina con cloruro de pivoylo en presencia de una base como la trietilamina. Esta reacción suele ocurrir en condiciones suaves y produce la piperidina pivoylada.
Formación del grupo carboxamida: El grupo carboxamida se puede introducir haciendo reaccionar la piperidina pivoylada con una amina o amoníaco apropiados en presencia de un agente de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) o DCC (diciclohexilcarbodiimida).
Métodos de producción industrial
La producción industrial de (R)-1-Pivoylpipéridina-3-carboxamida puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la cristalización, la destilación y la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: (R)-1-Pivoylpipéridina-3-carboxamida puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno. Estas reacciones pueden conducir a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio. Estas reacciones pueden convertir el grupo carboxamida en una amina u otras formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el anillo de piperidina. La halogenación, la nitración y la sulfonación son reacciones de sustitución comunes que se pueden realizar utilizando reactivos y condiciones apropiados.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Reactivos de sustitución: Halógenos (cloro, bromo), ácido nítrico, ácido sulfúrico.
Principales productos formados
Productos de oxidación: Derivados oxidados del anillo de piperidina.
Productos de reducción: Formas reducidas del grupo carboxamida, como las aminas.
Productos de sustitución: Derivados halogenados, nitrados o sulfonados del anillo de piperidina.
Aplicaciones Científicas De Investigación
(R)-1-Pivoylpipéridina-3-carboxamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y vías.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluida su interacción con enzimas y receptores. Puede servir como un compuesto líder en el descubrimiento y desarrollo de fármacos.
Medicina: La investigación de sus propiedades farmacológicas puede revelar posibles aplicaciones terapéuticas, como en el tratamiento de trastornos neurológicos o como analgésico.
Industria: La estabilidad y reactividad del compuesto lo hacen útil en varios procesos industriales, incluida la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de (R)-1-Pivoylpipéridina-3-carboxamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los grupos pivoylo y carboxamida pueden formar enlaces de hidrógeno y otras interacciones con los sitios activos de estos objetivos, modulando su actividad. El compuesto también puede influir en las vías de señalización y los procesos celulares, lo que lleva a sus efectos observados.
Comparación Con Compuestos Similares
Compuestos similares
1-Pivoylpipéridina-3-carboxamida: Carece de la estereoquímica (R), lo que puede resultar en diferentes actividades y propiedades biológicas.
N-Pivoylpipéridina: Estructura similar pero carece del grupo carboxamida, lo que lleva a una diferente reactividad y aplicaciones.
Piperidina-3-carboxamida: Carece del grupo pivoylo, lo que resulta en diferentes propiedades químicas y físicas.
Singularidad
(R)-1-Pivoylpipéridina-3-carboxamida es única debido a su estereoquímica específica y la presencia de ambos grupos pivoylo y carboxamida. Esta combinación imparte una reactividad química y actividad biológica distintas, lo que lo convierte en un compuesto valioso para la investigación y aplicaciones industriales.
Propiedades
Fórmula molecular |
C11H20N2O2 |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
(3R)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)10(15)13-6-4-5-8(7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)/t8-/m1/s1 |
Clave InChI |
AVDUJVVTPFGPDC-MRVPVSSYSA-N |
SMILES isomérico |
CC(C)(C)C(=O)N1CCC[C@H](C1)C(=O)N |
SMILES canónico |
CC(C)(C)C(=O)N1CCCC(C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B11780494.png)



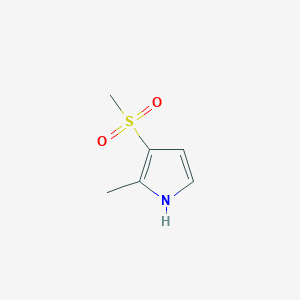

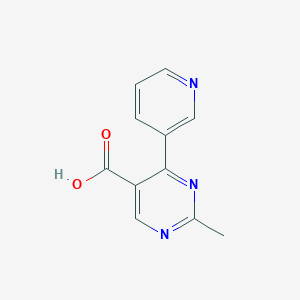
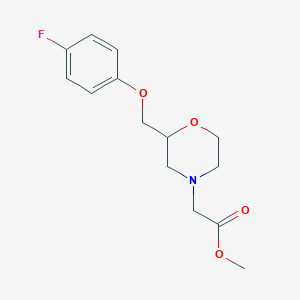
![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11780544.png)

